molecular formula C16H18N4O2S3 B11006569 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11006569
M. Wt: 394.5 g/mol
InChI Key: ITSDJLAIAXVNCP-UHFFFAOYSA-N
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Description

2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of thieno[2,3-d]pyrimidine and thiazole rings in its structure suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step reactionsCommon reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters . The reaction conditions usually involve condensation reactions under basic or acidic conditions, depending on the specific synthetic route.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides. The reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is unique due to its combination of thieno[2,3-d]pyrimidine and thiazole rings, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C16H18N4O2S3

Molecular Weight

394.5 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C16H18N4O2S3/c1-8(2)11-4-10-14(22)18-12(19-15(10)25-11)6-23-7-13(21)20-16-17-9(3)5-24-16/h4-5,8H,6-7H2,1-3H3,(H,17,20,21)(H,18,19,22)

InChI Key

ITSDJLAIAXVNCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSCC2=NC3=C(C=C(S3)C(C)C)C(=O)N2

Origin of Product

United States

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